Oxalic acid dihydrate (CAS 6153-56-6) is the simplest dicarboxylic acid, crystallized with exactly two water molecules. In procurement and industrial contexts, it is highly valued as a strong chelator, a reliable primary analytical standard, and a clean-burning precursor [1]. Unlike its anhydrous counterpart, the dihydrate is stable under standard ambient conditions, ensuring precise stoichiometric dosing and predictable aqueous solubility for hydrometallurgical and synthetic workflows [2].
Generic substitution with anhydrous oxalic acid frequently fails in precision applications because the anhydrous form is highly hygroscopic, rapidly absorbing atmospheric moisture to form the dihydrate, which causes continuous weight drift and dosing errors [1]. Furthermore, substituting oxalic acid dihydrate with alkali metal salts like sodium oxalate in materials synthesis introduces non-volatile sodium ions; upon thermal decomposition, these salts leave behind alkali residues (e.g., sodium carbonate) rather than decomposing entirely into volatile gases, thereby contaminating high-purity metal oxide precursors [2].
Oxalic acid dihydrate maintains a stable molar mass of 126.07 g/mol under ambient conditions without absorbing additional atmospheric moisture, making it an ideal primary standard. In contrast, anhydrous oxalic acid is highly hygroscopic and actively absorbs moisture to transition to the dihydrate state, leading to unpredictable weight drift during handling [1].
| Evidence Dimension | Moisture absorption and weight stability during handling |
| Target Compound Data | Stable hydration state (non-hygroscopic at ambient conditions) |
| Comparator Or Baseline | Anhydrous oxalic acid (highly hygroscopic, rapid weight drift) |
| Quantified Difference | Eliminates weighing errors associated with moisture uptake |
| Conditions | Ambient laboratory and manufacturing environments |
Guarantees exact molarity in analytical titrations and stoichiometric industrial dosing without requiring specialized dry-room environments.
For the synthesis of advanced ceramics and metal oxides, precursors must decompose cleanly. Oxalic acid dihydrate dehydrates at ~100 °C and decomposes completely into volatile gases (CO, CO2, H2O, and formic acid) between 150 °C and 190 °C, leaving 0% solid residue [1]. In contrast, alkali oxalate salts such as sodium oxalate decompose to leave persistent solid residues (e.g., sodium carbonate), which contaminate the final ceramic matrix [2].
| Evidence Dimension | Solid residue after thermal decomposition |
| Target Compound Data | 0% solid residue (complete volatilization < 200 °C) |
| Comparator Or Baseline | Sodium oxalate (leaves sodium carbonate/oxide residue) |
| Quantified Difference | 100% volatile decomposition vs. persistent alkali metal contamination |
| Conditions | Thermal decomposition in air or inert atmosphere at >150 °C |
Critical for synthesizing high-purity metal oxides, such as barium titanate, where alkali metal impurities would degrade dielectric or structural properties.
In hydrometallurgical recycling of NdFeB magnets, oxalic acid dihydrate acts as a highly selective precipitant. Using a 20% to 40% stoichiometric excess of oxalic acid achieves a rare earth precipitation efficiency of 96.7% to 98.1%, while keeping competing transition metals like iron dissolved in the acidic leachate [1]. Alternative non-selective precipitants or generic pH adjustments result in massive iron co-precipitation, drastically lowering the purity of the recovered REE oxalates [2].
| Evidence Dimension | REE precipitation efficiency vs. Iron co-precipitation |
| Target Compound Data | 96.7% - 98.1% REE recovery with minimal Fe co-precipitation |
| Comparator Or Baseline | Non-selective basic precipitants (high Fe co-precipitation) |
| Quantified Difference | >96% selective REE recovery based on oxalate solubility differences |
| Conditions | Acidic leaching solutions from spent NdFeB magnets |
Enables commercially viable, high-purity rare earth recovery from complex industrial leachates by avoiding transition metal contamination.
Directly utilizing its non-hygroscopic stability demonstrated in Section 3, oxalic acid dihydrate is the preferred primary standard for standardizing strong bases (e.g., NaOH) and oxidizing agents (e.g., KMnO4), ensuring reproducible analytical results without weight drift [1].
Leveraging its selective precipitation capabilities, this compound is deployed at scale to separate high-value rare earth elements (Nd, Pr, Dy) from iron-rich acidic leachates derived from spent permanent magnets or ores, achieving >96% recovery[2].
Because it decomposes completely into volatile gases without leaving alkali residues, it is the optimal chelating agent for synthesizing metal oxalates (like barium titanyl oxalate) that are subsequently calcined into advanced dielectric ceramics and catalysts [3].
Corrosive;Irritant;Health Hazard